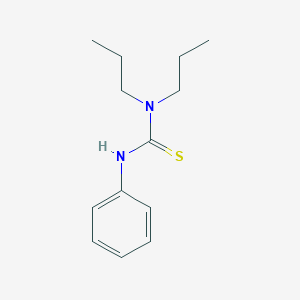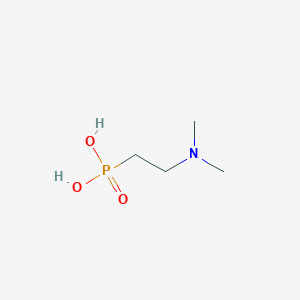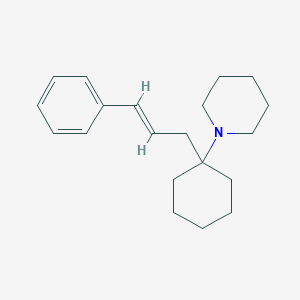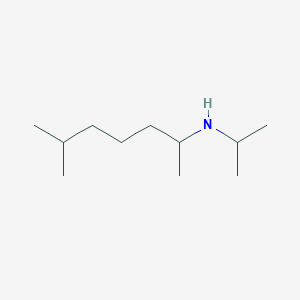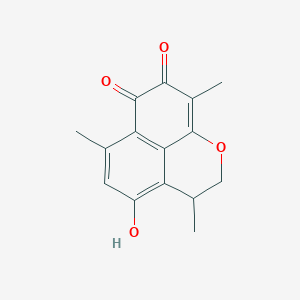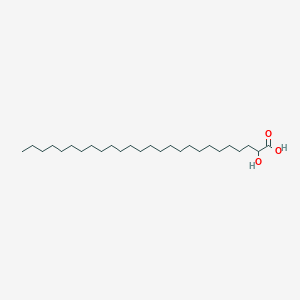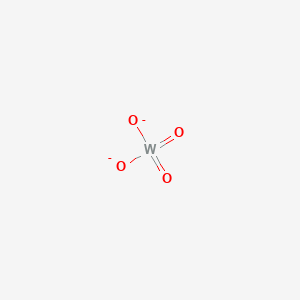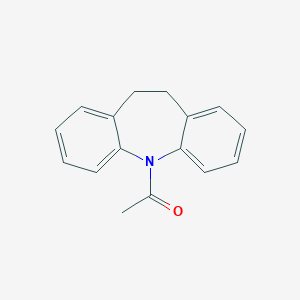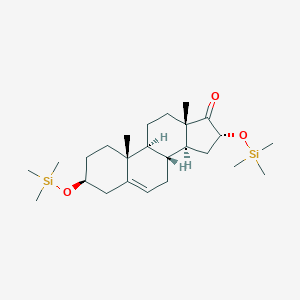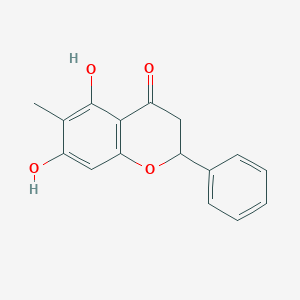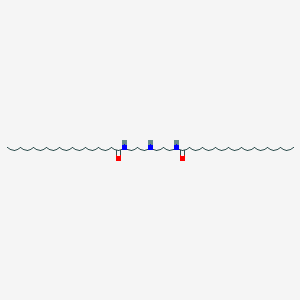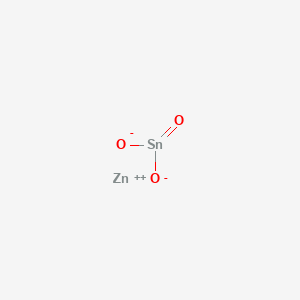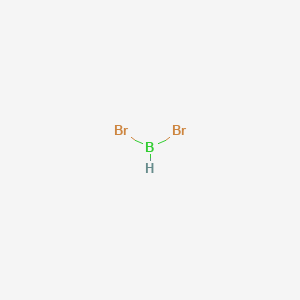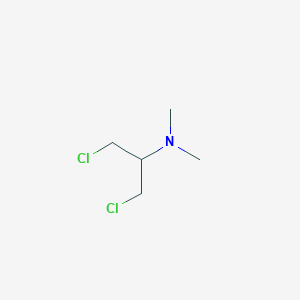
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- is a chemical compound that belongs to the class of organic compounds known as chloroalkylamines. This compound is commonly used in scientific research for its ability to act as a precursor to other important molecules. In
Mécanisme D'action
The mechanism of action of ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- is not well understood. However, it is believed to act as an alkylating agent, which means that it can add alkyl groups to other molecules. This can result in changes to the structure and function of these molecules, which can have a variety of effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- are not well studied. However, it is known to have toxic effects on the liver and kidneys. It can also cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- in lab experiments is its ability to act as a precursor to other important molecules. This can allow researchers to synthesize complex compounds more easily. However, this compound is also highly toxic and can be dangerous to work with. Special precautions must be taken when handling this compound to ensure the safety of researchers.
Orientations Futures
There are numerous future directions for research involving ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl-. One area of interest is the development of new drugs and therapies using this compound as a precursor. Another area of interest is the study of the toxic effects of this compound on the liver and kidneys. Additionally, researchers may be interested in exploring the mechanism of action of this compound in more detail to better understand its effects on other molecules.
Méthodes De Synthèse
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- can be synthesized through a process known as the Mannich reaction. This reaction involves the condensation of formaldehyde, dimethylamine, and hydrochloric acid with ethylamine. The resulting product is then treated with thionyl chloride to form the final compound.
Applications De Recherche Scientifique
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- has numerous scientific research applications. It is commonly used as a precursor to other important molecules, such as amino acids and peptides. It is also used in the synthesis of various drugs, including antihistamines and antimalarials. In addition, this compound is used in the production of pesticides and herbicides.
Propriétés
Numéro CAS |
14758-19-1 |
|---|---|
Nom du produit |
Ethylamine, 2-chloro-1-(chloromethyl)-N,N-dimethyl- |
Formule moléculaire |
C5H11Cl2N |
Poids moléculaire |
156.05 g/mol |
Nom IUPAC |
1,3-dichloro-N,N-dimethylpropan-2-amine |
InChI |
InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3 |
Clé InChI |
VFBPLWLYRSYUSR-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCl)CCl |
SMILES canonique |
CN(C)C(CCl)CCl |
Autres numéros CAS |
14758-19-1 |
Synonymes |
1,3-dichloro-N,N-dimethyl-propan-2-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



